molecular formula C16H13N3O5 B11556614 2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11556614
M. Wt: 327.29 g/mol
InChI Key: PXPVRCYXUAWTMY-UHFFFAOYSA-N
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Description

2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a nitro group attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 4-methoxyaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to nitration to introduce the nitro group. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{[(4-METHOXYANILINO)METHYL]PHENOL
  • 2-(ANILINOMETHYL)PHENOL

Uniqueness

2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy, amino, and nitro groups in the isoindole core provides a distinct structural framework that can be exploited for various applications .

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

2-[(4-methoxyanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H13N3O5/c1-24-11-7-5-10(6-8-11)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3

InChI Key

PXPVRCYXUAWTMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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